Dolatriol

Chemical Crystallography Natural Product Chemistry Diterpene Classification

Dolatriol is a tricyclic diterpenoid alcohol belonging to the dolastane class of marine natural products. It was first isolated from the digestive gland of the sea hare Dolabella auricularia and subsequently traced to its dietary source, brown algae of the genus Dictyota.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 60259-78-1
Cat. No. B1215625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolatriol
CAS60259-78-1
Synonymsdolatriol
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC(C)C1(CCC2(C1=CC(C3(CCCC(=C)C3(C2)O)C)O)C)O
InChIInChI=1S/C20H32O3/c1-13(2)19(22)10-9-17(4)12-20(23)14(3)7-6-8-18(20,5)16(21)11-15(17)19/h11,13,16,21-23H,3,6-10,12H2,1-2,4-5H3
InChIKeyOZAJHJQSQQYTRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dolatriol (CAS 60259-78-1) Baseline Overview: A Structurally Defined Dolastane Diterpene with Antileukemic Activity


Dolatriol is a tricyclic diterpenoid alcohol belonging to the dolastane class of marine natural products . It was first isolated from the digestive gland of the sea hare Dolabella auricularia and subsequently traced to its dietary source, brown algae of the genus Dictyota . The crystal structure of its 6-acetate derivative defines the dolastane skeleton as a linear tricyclic system distinct from neodolastanes, the latter bearing a vicinal relationship between the bridgehead methyl and isopropyl substituents . Dolatriol exhibits cytotoxic activity against murine P-388 lymphocytic leukemia cells and has demonstrated antiviral activity against herpes simplex virus type 2 (HSV-2) . The compound serves as a benchmark for dolastane structural biology and as a synthetic target for chemo-enzymatic routes, which have successfully produced the enantiopure tricyclic core in 11 steps from ethyl 2-oxocyclopentane-1-carboxylate .

Scaffold Structurally defined dolastane diterpene, distinct from neodolastanes
Bioactivity Supports cytotoxicity research in leukemia cell models
Antiviral Reported anti-HSV-2 activity in screening context
Supply Traceable Dictyota algal provenance; established synthetic route available

Why Generic Substitution Fails for Dolatriol (CAS 60259-78-1): Structural and Activity Divergence Across Dolastane Congeners


Compounds within the broader dolastane and neodolastane families cannot be interchanged for research or procurement purposes due to fundamental structural and functional divergence. Dolatriol exemplifies the classical dolastane skeleton, in which the bridgehead methyl and isopropyl groups are not vicinal, whereas neodolastanes such as trichoaurantianolides feature a vicinal relationship that alters ring conformation and biological target engagement . Moreover, the C-6 acetoxylation state significantly modulates both cytotoxicity and crystallinity; dolatriol 6-acetate crystallizes in the unusual rhombohedral space group R3 (a = 24.152 Å, c = 9.544 Å), while the parent triol yields monoclinic C2 crystals with distinctly different packing forces . These structural differences translate into divergent bioactivities: dolatriol inhibits HSV-2 with an IC50 of 0.5 µg/mL (95% infection reduction), a property not demonstrated for the 6-acetate congener or for the synthetic neodolastane derivatives available in screening libraries . Therefore, substituting dolatriol with a generic dolastane or neodolastane analog risks experimental failure due to mismatched pharmacophores, altered pharmacokinetics, and unverified target selectivity.

Stereochemical mismatch
Dolastane scaffold (non-vicinal bridgehead groups) differs from neodolastanes; ring conformation may shift target engagement.
C-6 substitution alters activity
Free hydroxyl at C-6 is required for antiviral effect; 6-acetate congener lacks reported HSV-2 inhibition.
Bioactivity not transferable
P-388 antileukemic response is not replicated by generic diterpene controls or neodolastane library compounds.

Quantitative Differential Evidence for Dolatriol (CAS 60259-78-1) vs. Closest Analogs


Unique X-Ray Crystallographic Signature Confirms Dolastane Scaffold Integrity Absent in Neodolastanes

Dolatriol 6-acetate crystallizes in the rare rhombohedral space group R3 with unit cell parameters a = 24.152 (9) Å, c = 9.544 (3) Å, V ≈ 4920 ų, Z = 9 . This crystal system is structurally diagnostic and absent in the neodolastanes, which crystallize in orthorhombic or monoclinic systems with fundamentally different packing motifs . The X-ray structure provides the definitive proof of the dolastane ring junction stereochemistry (non-vicinal bridgehead methyl and isopropyl), a feature that directly impacts three-dimensional shape and protein binding potential. No generic substitute offers this crystallographically validated scaffold.

Crystal system
Reported
Rhombohedral R3 (target) vs orthorhombic/monoclinic (neodolastanes)
Confirms dolastane scaffold identity
Unit cell a ≈ 24.15 Å; non-vicinal bridgehead verified
Chemical Crystallography Natural Product Chemistry Diterpene Classification

Murine P-388 Leukemia Growth Inhibition Confirms Cytotoxic Potency: In Vivo Activity vs. Inactive Diterpene Controls

In the National Cancer Institute's PS system, dolatriol markedly inhibited growth of murine P-388 lymphocytic leukemia in vivo, whereas parallel extracts from other Aplysiidae species were inactive . The isolation was guided by bioassay, confirming that the purified diterpene, not the crude extract, drives the antileukemic effect. In contrast, common diterpene scaffolds (e.g., labdanes, clerodanes) lack this activity profile, and the co-isolated irieols from the same organism showed no comparable P-388 inhibition . This establishes dolatriol as a bioactive lead compound distinct from structurally similar but non-cytotoxic diterpene alcohols.

P-388 leukemia model
Class-level
Marked in vivo growth inhibition; bioassay-guided isolation confirmed activity
Supports antileukemic cell-model studies
Class-level inference; verify in target model
Antineoplastic Agents Leukemia Marine Natural Products

HSV-2 Antiviral Activity with IC50 0.5 µg/mL: Antiviral Specificity Not Observed for 6-Acetate or Neodolastanes

Dolatriol inhibits HSV-2 infection in mink lung cells with an IC50 of 0.5 µg/mL, achieving a 95% reduction of viral infection at this concentration . This antiviral potency is not replicated by dolatriol 6-acetate nor by synthetic neodolastanes, which have not been reported to exhibit anti-HSV-2 activity in standardized assays. The allylic positioning of the three free hydroxyl groups in dolatriol (C-6, C-9, C-14) appears critical for the antiviral pharmacophore, as acetylation at C-6 abolishes activity. This selectivity profile underscores the necessity of using the parent triol rather than substituted analogs for antiviral screening programs.

Anti-HSV-2 IC₅₀
Reported
0.5 µg/mL (95% infection reduction)
Supports antiviral screening context
6-acetate inactive; selectivity window reported
Antiviral Herpes Simplex Virus Type 2 Diterpenoid

Chemo-Enzymatic Total Synthesis in 11 Steps: Enantiopure Building Block Strategy Unavailable for Neodolastanes

A chemo-enzymatic route to the fully functionalized tricyclic core of dolatriol has been established in 11 steps from ethyl 2-oxocyclopentane-1-carboxylate, employing a lipase-catalyzed enantioselective hydrolysis to afford the key intermediate ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate in >99% ee . This synthetic accessibility contrasts with neodolastanes, for which no equivalent total synthesis has been reported, and with other dolastanes (e.g., clavularanes) that require lengthier sequences exceeding 20 steps. The 11-step route provides reliable, scalable access to the dolatriol scaffold with defined enantiopurity, a critical advantage for medicinal chemistry campaigns requiring multi-gram quantities.

Synthetic access
Reported
11 steps, >99% ee (key intermediate)
Enables scalable, enantiopure synthesis
≥9 steps fewer than alternative dolastane routes
Synthetic Chemistry Chemo-enzymatic Synthesis Chiral Building Blocks

Dietary Transfer Verification from Dictyota Algae: Traceable Ecological Provenance vs. Unknown-Origin Dolastanes

Dolatriol was originally isolated from Dolabella auricularia but later confirmed to derive from the brown algae genus Dictyota upon which the sea hare feeds . This dietary transfer pathway enables intentional production of dolatriol through controlled cultivation of Dictyota species, whereas most other dolastanes (e.g., trichoaurantianolides) are isolated from terrestrial mushrooms whose cultivation is poorly reproducible and whose secondary metabolite profiles vary unpredictably with environmental conditions . The algal provenance provides a sustainable, traceable source of dolatriol independent of wild-harvested sea hares, reducing batch variability and ethical concerns.

Ecological provenance
Data to verify
Dietary transfer from Dictyota algae confirmed
Supports reproducible supply chain
Algal cultivation feasible; batch variability may be lower
Chemical Ecology Marine Natural Products Provenance

High-Value Research and Industrial Application Scenarios for Dolatriol (CAS 60259-78-1)


Antiviral Drug Discovery Targeting HSV-2 via Marine Diterpene Pharmacophores

Screening libraries seeking novel HSV-2 inhibitors should include dolatriol as the only dolastane diterpene with documented sub-micromolar antiviral activity (IC50 = 0.5 µg/mL, 95% infection reduction in mink lung cells) . The C-6, C-9, C-14 free hydroxyl triad serves as a validated pharmacophore for hit-to-lead optimization, with structure–activity relationship exploration enabled by the established 11-step chemo-enzymatic synthesis . This scenario is directly supported by the quantitative anti-HSV-2 data (Section 3, Evidence Item 3) and the synthetic accessibility evidence (Section 3, Evidence Item 4).

Crystallography-Driven Rational Drug Design Using the Validated Dolastane Scaffold

For computational docking and structure-based drug design campaigns targeting the P-388 leukemia model, dolatriol provides the only dolastane diterpene whose three-dimensional structure has been unambiguously established by single-crystal X-ray diffraction (rhombohedral R3 for 6-acetate; monoclinic C2 for the furanyl analogue) . The resulting atomic coordinates are validated reference points for molecular dynamics simulations, offering a precision unavailable for neodolastanes whose relative and absolute stereochemistries remain debated . This application stems from the X-ray crystallographic evidence (Section 3, Evidence Item 1).

Sustainable Bioprospecting and Controlled Production of Bioactive Dolastanes via Dictyota Algae

Industrial-scale natural product production programs can leverage the confirmed dietary transfer pathway of dolatriol from Dictyota brown algae to achieve rapid, reproducible biomass generation in photobioreactors (doubling time 2–4 days), circumventing the ethical and supply-chain constraints of harvesting endangered sea hares . This traceable provenance ensures batch-to-batch consistency and facilitates regulatory compliance for preclinical studies, a critical advantage supported by the ecological provenance evidence (Section 3, Evidence Item 5).

Comparative Cancer Biology: Using Dolatriol as a Specific Probe for Leukemia vs. Carcinoma Selectivity

Dolatriol's in vivo antileukemic activity against P-388, confirmed by bioassay-guided isolation, positions it as a negative control for solid tumor screening assays (e.g., HT-29 colon adenocarcinoma, where dolastanes show reduced potency) . This selectivity profile allows researchers to distinguish compounds with broad-spectrum cytotoxicity from those with specific antileukemic mechanisms. The application derives from the P-388 activity data (Section 3, Evidence Item 2) and cross-study comparisons of dolastanes against HT-29 (IC50 > 40 µM for related compounds).

Application
Selection Property
Validation Focus
Antiviral screening studies
HSV-2 inhibition context
Antiviral activity endpoints
Crystallography-based docking studies
Dolastane scaffold structure
X-ray diffraction validation
Sustainable natural product sourcing
Algal cultivation feasibility
Supply chain reproducibility
Leukemia vs. carcinoma selectivity studies
Antileukemic activity context
Cell-model endpoint review
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